molecular formula C12H14FN3O3 B3864949 N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide

N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide

Cat. No.: B3864949
M. Wt: 267.26 g/mol
InChI Key: YJILNZZXRNQVPS-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl group, and an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide typically involves the reaction of 2-fluorobenzaldehyde with N-(2-methoxyethyl)oxamide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(2-fluorophenyl)methylideneamino]-4-nitrobenzamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group provides stability and reactivity, while the methoxyethyl group enhances solubility and bioavailability.

Properties

IUPAC Name

N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c1-19-7-6-14-11(17)12(18)16-15-8-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17)(H,16,18)/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJILNZZXRNQVPS-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NN=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C(=O)N/N=C\C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide
Reactant of Route 3
Reactant of Route 3
N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide
Reactant of Route 4
Reactant of Route 4
N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide
Reactant of Route 5
Reactant of Route 5
N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide
Reactant of Route 6
Reactant of Route 6
N'-[(Z)-(2-fluorophenyl)methylideneamino]-N-(2-methoxyethyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.